molecular formula C10H13NO4 B193589 3-Methoxy-L-tyrosine CAS No. 300-48-1

3-Methoxy-L-tyrosine

Cat. No.: B193589
CAS No.: 300-48-1
M. Wt: 211.21 g/mol
InChI Key: PFDUUKDQEHURQC-ZETCQYMHSA-N
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Description

3-O-Methyldopa, also known as 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, is a significant metabolite of L-3,4-dihydroxyphenylalanine (L-DOPA). This compound is formed through the methylation of L-DOPA by the enzyme catechol-O-methyltransferase. It plays a crucial role in the treatment of Parkinson’s disease as it is often elevated in the plasma and cerebrospinal fluid of patients undergoing L-DOPA therapy .

Mechanism of Action

Target of Action

3-Methoxy-L-tyrosine, also known as 3-O-Methyldopa, is a metabolite of L-DOPA . The primary target of this compound is the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the metabolism of catecholamines, including the neurotransmitters dopamine, epinephrine, and norepinephrine .

Mode of Action

This compound is formed from L-DOPA via O-methylation by COMT . It competitively inhibits the pharmacodynamics of L-DOPA and dopamine . This means that it competes with these substances for the same binding sites, thereby reducing their effects .

Biochemical Pathways

The formation of this compound from L-DOPA is part of the broader catecholamine metabolic pathway . This pathway involves the conversion of tyrosine to L-DOPA, which is then converted to dopamine . Dopamine can be further metabolized to produce norepinephrine and epinephrine . The O-methylation of L-DOPA by COMT to form this compound is a side branch of this pathway .

Pharmacokinetics

These include the rate of absorption from the gastrointestinal tract, the extent of metabolism by COMT and other enzymes, and the rate of excretion .

Result of Action

The primary result of the action of this compound is the inhibition of the pharmacodynamics of L-DOPA and dopamine . This can have significant effects at the molecular and cellular levels, particularly in the nervous system where these substances act as important neurotransmitters . For example, this compound has been shown to inhibit L-DOPA-induced neuroprotection in primary rat mesencephalic dopaminergic neurons .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other substances that can compete with it for binding to COMT, the pH and temperature of the environment, and the presence of other enzymes that can metabolize it

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-O-Methyldopa is synthesized through the methylation of L-DOPA. The enzyme catechol-O-methyltransferase catalyzes this reaction, with S-adenosyl methionine acting as a cofactor .

Industrial Production Methods: In industrial settings, the production of 3-O-Methyldopa involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure purity and consistency. The process typically includes protein precipitation using perchloric acid and separation using methanol or acetonitrile:water mixtures on C18 columns .

Chemical Reactions Analysis

Types of Reactions: 3-O-Methyldopa undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Halogenation reactions often involve reagents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction may yield amines .

Scientific Research Applications

3-O-Methyldopa has a wide range of applications in scientific research:

Comparison with Similar Compounds

    L-DOPA: The precursor to 3-O-Methyldopa, used in Parkinson’s disease treatment.

    Dopamine: The active metabolite of L-DOPA, crucial for neurotransmission.

    Carbidopa and Benserazide: DOPA decarboxylase inhibitors used to increase the availability of L-DOPA in the brain.

Uniqueness: 3-O-Methyldopa is unique in its longer half-life compared to L-DOPA, leading to its accumulation in patients undergoing chronic L-DOPA therapy. This accumulation can result in various side effects, including dyskinesia and motor dysfunction .

Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDUUKDQEHURQC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315157
Record name 3-Methoxy-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300-48-1
Record name 3-Methoxy-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-O-Methyldopa
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-O-METHYLDOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3O7J20DWN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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